4-ヒドロキシブチルブチレート

説明

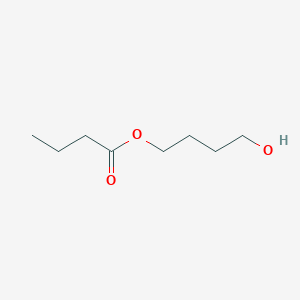

4-Hydroxybutyl butanoate is an organic compound with the molecular formula C8H16O3. It is an ester formed from butanoic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

科学的研究の応用

4-Hydroxybutyl butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form biocompatible esters.

Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant odor.

作用機序

Target of Action

4-Hydroxybutyl butanoate, also known as 4-hydroxybutyrate, is a key component in the production of polyhydroxyalkanoate (PHA) copolymers . These copolymers are produced by bacteria such as Cupriavidus necator . The primary targets of 4-hydroxybutyl butanoate are these bacteria, which incorporate the compound into their metabolic processes .

Mode of Action

The compound interacts with its bacterial targets by being incorporated into their metabolic processes . Specifically, it is used to produce PHA copolymers composed of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB) . The resulting material assumes the properties of thermoplastics and elastomers depending on the 4HB fraction in the copolyester .

Biochemical Pathways

The biochemical pathways affected by 4-hydroxybutyl butanoate involve the synthesis of PHA copolymers . The compound is incorporated into these copolymers, which are then used in various industrial and medical applications . The compound’s role in these pathways contributes to its biocompatibility and biodegradability .

Pharmacokinetics

It is known that the compound is biodegradable and yields 4hb, a normal compound in the human body .

Result of Action

The result of 4-hydroxybutyl butanoate’s action is the production of PHA copolymers with properties of thermoplastics and elastomers . These copolymers have been approved by the FDA for medical applications since 2007 due to their biocompatibility .

Action Environment

The action of 4-hydroxybutyl butanoate is influenced by environmental conditions such as temperature and pH . These factors can directly influence the degradation rate of the compound, which is mostly via enzymatic attack . This highlights the compound’s biodegradability, an important factor in its use in medical applications .

生化学分析

Biochemical Properties

4-Hydroxybutyl butanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as 4-hydroxybutyrate CoA-transferase, which is involved in the fermentation of 4-aminobutyrate to ammonia, acetate, and butyrate in anaerobic bacteria like Clostridium aminobutyricum and Porphyromonas gingivalis . The interaction between 4-Hydroxybutyl butanoate and these enzymes is crucial for the metabolic processes in these bacteria. Additionally, 4-Hydroxybutyl butanoate is known to interact with proteins and other biomolecules, influencing their activity and function.

Metabolic Pathways

4-Hydroxybutyl butanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is metabolized by enzymes such as 4-hydroxybutyrate CoA-transferase, which catalyzes the transfer of CoA groups to form intermediates that enter various metabolic pathways . These interactions influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl butanoate can be synthesized through esterification, where butanoic acid reacts with 4-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, the production of 4-hydroxybutyl butanoate often involves continuous esterification processes. This method uses a fixed-bed reactor with an acid catalyst to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

化学反応の分析

Types of Reactions: 4-Hydroxybutyl butanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butanoic acid derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Butanoic acid derivatives.

Reduction: 4-Hydroxybutanol and butanol.

Substitution: Various substituted esters depending on the nucleophile used.

類似化合物との比較

Butyl butanoate: An ester formed from butanoic acid and butanol, lacking the hydroxyl group.

4-Hydroxybutyl acetate: An ester formed from acetic acid and 4-hydroxybutanol, differing in the acid component.

Uniqueness: 4-Hydroxybutyl butanoate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications.

By understanding the properties and applications of 4-hydroxybutyl butanoate, researchers and industry professionals can better utilize this compound in their respective fields.

生物活性

4-Hydroxybutyl butanoate (C8H16O3) is an ester derived from butanoic acid and 4-hydroxybutanol. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a precursor in various biochemical pathways. This article reviews the biological activity of 4-hydroxybutyl butanoate, focusing on its effects on antimicrobial peptide expression, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Number : 19022215

Antimicrobial Properties

Recent studies have highlighted the ability of hydroxylated derivatives of butyrate, including 4-hydroxybutyl butanoate, to induce the expression of antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune response by providing a first line of defense against microbial infections.

- Study Findings :

- A study demonstrated that sodium 4-hydroxybutyrate could significantly upregulate AMP expression in murine bone marrow-derived macrophages. This upregulation was noted to occur through mechanisms independent of histone deacetylase inhibition, suggesting alternative pathways for AMP induction .

- The functionalization of biomaterials with these hydroxylated derivatives can enhance their antimicrobial properties, thereby reducing bacterial contamination in clinical settings .

The mechanism by which 4-hydroxybutyl butanoate exerts its biological effects appears to involve modulation of gene expression related to immune responses. The compound's ability to enhance AMP production suggests that it may influence signaling pathways associated with inflammation and immunity.

In Vivo Studies

In vivo experiments have shown that treatment with sodium 4-hydroxybutyrate can lead to increased resistance against bacterial infections. For instance, when tested in animal models, those treated with this compound exhibited a marked decrease in bacterial load compared to control groups .

Toxicological Assessments

Toxicological evaluations indicate that while 4-hydroxybutyl butanoate has beneficial biological activities, it is essential to assess its safety profile thoroughly. Preliminary assessments suggest a favorable safety margin; however, comprehensive toxicological studies are warranted to establish its suitability for therapeutic applications.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| 4-Hydroxybutyl Butanoate | High | Induction of AMPs | Favorable (preliminary) |

| Sodium Butyrate | Moderate | Histone deacetylase inhibition | Established |

| Other Butyrate Derivatives | Variable | Various (dependent on structure) | Variable |

特性

IUPAC Name |

4-hydroxybutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHMPQJGZDCJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597471 | |

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-60-4 | |

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。